(E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide
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Overview
Description
(E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring, a cyclobutyl group, and a thiophene moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Intermediate: The cyclobutyl group is introduced through a cyclization reaction, often using a suitable cyclizing agent under controlled conditions.
Attachment of the Morpholine Ring: The morpholine ring is then attached to the cyclobutyl intermediate via nucleophilic substitution reactions.
Formation of the Thiophene Moiety: The thiophene ring is introduced through a series of reactions, including halogenation and subsequent coupling reactions.
Final Coupling and Amide Formation: The final step involves coupling the thiophene moiety with the morpholine-cyclobutyl intermediate and forming the amide bond under appropriate conditions, such as using coupling reagents like EDC·HCl/HOBt·H2O.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
(E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
(E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide: Unique due to its combination of morpholine, cyclobutyl, and thiophene moieties.
3-Methoxyphenylboronic acid: Similar in terms of having a boronic acid functional group but differs significantly in structure and applications.
Tirzepatide: A compound used in medical applications, particularly in weight loss treatments, but structurally different from this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-N-[(1-morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c19-15(5-4-14-3-1-12-21-14)17-13-16(6-2-7-16)18-8-10-20-11-9-18/h1,3-5,12H,2,6-11,13H2,(H,17,19)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIIUDABHLDAOH-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C=CC2=CC=CS2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)(CNC(=O)/C=C/C2=CC=CS2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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